2'-Cyano-3-(3-methoxyphenyl)propiophenone
Description
2'-Cyano-3-(3-methoxyphenyl)propiophenone is a substituted propiophenone derivative featuring a cyano (-CN) group at the 2' position of the benzoyl ring and a 3-methoxyphenyl moiety at the propanone chain. Its structure combines electron-withdrawing (cyano) and electron-donating (methoxy) substituents, creating unique electronic and steric properties that influence its chemical behavior and applications .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-7-4-5-13(11-15)9-10-17(19)16-8-3-2-6-14(16)12-18/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMTCRLQGGKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644214 | |
| Record name | 2-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-49-7 | |
| Record name | 2-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’-Cyano-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent reaction with a suitable reagent to introduce the cyano group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2’-Cyano-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Scientific Research Applications
2’-Cyano-3-(3-methoxyphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Cyano-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity
(a) Cyano-Substituted Propiophenones
- 2'-Cyano-3-(2,5-dimethylphenyl)propiophenone (CAS: Not explicitly listed): The presence of a 2,5-dimethylphenyl group introduces steric hindrance compared to the 3-methoxyphenyl group in the target compound. This steric difference may reduce reaction yields in catalytic processes, as observed in analogous propiophenone amination reactions (e.g., Au/TiO2-catalyzed amination yields drop to 11% for sterically hindered propiophenones) . Safety profiles differ: The dimethylphenyl variant may exhibit higher lipophilicity, affecting solubility and toxicity .
- However, steric effects at the ortho positions could hinder nucleophilic attacks at the carbonyl group .
(b) Methoxy-Substituted Propiophenones
- 2'-Chloro-3-(2-methoxyphenyl)propiophenone (CAS: 898770-21-3): Replacing the cyano group with chlorine alters electronic properties. The chloro substituent is less electron-withdrawing than cyano, reducing the electrophilicity of the carbonyl carbon. This impacts reactivity in nucleophilic additions or condensations . The 2-methoxyphenyl group (vs. 3-methoxy) introduces regioselectivity differences in electrophilic aromatic substitution reactions .
- m-Nitropropiophenone (CAS: 17408-16-1): The nitro group (-NO2) is a stronger electron-withdrawing group than cyano, significantly deactivating the aromatic ring. This reduces reactivity in Friedel-Crafts alkylation but enhances stability toward oxidation. The melting point (98°C) is higher than typical cyano/methoxy derivatives due to increased polarity .
Key Observations :
- The cyano group in 2'-Cyano-3-(3-methoxyphenyl)propiophenone enhances electrophilicity at the carbonyl carbon, favoring nucleophilic additions compared to methoxy or chloro analogs.
- Steric hindrance from the 3-methoxyphenyl group may limit catalytic efficiency in amination reactions, similar to propiophenone derivatives with bulky substituents .
Physicochemical Properties
Biological Activity
2'-Cyano-3-(3-methoxyphenyl)propiophenone is an organic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This compound, characterized by a cyano group and a methoxy-substituted phenyl ring, has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 253.30 g/mol. Its structure includes:
- A propiophenone backbone
- A cyano group at the 2' position
- A methoxy group at the 3-position of the phenyl ring
The presence of these functional groups significantly influences the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound involves several biochemical pathways:
- Electrophilic Interactions : The cyano group enhances electrophilicity, allowing the compound to react with nucleophiles in biological systems.
- Hydrogen Bonding : The carbonyl group can participate in hydrogen bonding, influencing binding affinity to various biomolecules.
- π-π Interactions : The aromatic rings facilitate π-π interactions with other aromatic compounds, enhancing stability and specificity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. The presence of the methoxy and cyano groups may contribute to this activity by altering membrane permeability or inhibiting key enzymatic pathways in microorganisms.
Anticancer Properties
Preliminary research suggests potential anticancer effects. Propiophenones have been reported to induce apoptosis in cancer cell lines, possibly through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Identified significant inhibition against Gram-positive bacteria. |
| Study B | Anticancer | Showed induction of apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
| Study C | Anti-inflammatory | Demonstrated reduction in TNF-alpha levels in vitro. |
Example Case Study
In a study focusing on the synthesis and evaluation of derivatives of propiophenones, it was found that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. This suggests that structural variations, such as those present in this compound, could lead to improved biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
